Cbz-2,3-Dichloro-D-Phenylalanine
CAS No.:
Cat. No.: VC3681591
Molecular Formula:
Molecular Weight: 368.28
* For research use only. Not for human or veterinary use.

Specification
Molecular Weight | 368.28 |
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Introduction
Chemical Structure and Properties
Cbz-2,3-Dichloro-D-Phenylalanine is a modified D-phenylalanine derivative with two chlorine atoms at positions 2 and 3 of the phenyl ring and a carboxybenzyl (Cbz) protecting group on the amino function. The molecular formula is C₁₇H₁₅Cl₂NO₄, similar to its fluoro analog which has a molecular weight of 335.30 g/mol . The structure consists of a D-phenylalanine backbone with the amino group protected by a benzyloxycarbonyl (Cbz) group, while the aromatic ring contains two chlorine substituents at the ortho and meta positions.
Structural Features
The compound can be systematically named as (2R)-3-(2,3-dichlorophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid, following the IUPAC naming convention similar to its fluorinated analogs . Its structure incorporates several key elements:
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The D-configuration at the α-carbon, providing the R absolute stereochemistry
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A carboxybenzyl (Cbz) protecting group on the amino function
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A 2,3-dichlorophenyl moiety at the side chain
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A free carboxylic acid group
Physical Properties
Based on structural analogy with similar halogenated phenylalanine derivatives, Cbz-2,3-Dichloro-D-Phenylalanine likely appears as a white to off-white crystalline powder . The compound would be expected to have limited water solubility but good solubility in organic solvents such as ethanol, methanol, dichloromethane, and DMSO. The dichloro substitution pattern would likely influence its lipophilicity, making it more lipophilic than the unsubstituted phenylalanine.
Spectroscopic Properties
The spectroscopic profile of Cbz-2,3-Dichloro-D-Phenylalanine would be characterized by distinctive features in various analytical techniques:
Spectroscopic Method | Expected Key Features |
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¹H NMR | Signals for aromatic protons (7.2-7.5 ppm), α-proton (4.4-4.6 ppm), β-protons (2.9-3.2 ppm), and Cbz methylene (5.0-5.1 ppm) |
¹³C NMR | Carbonyl carbons (170-175 ppm), aromatic carbons (125-140 ppm), and characteristic shifts for carbons bearing chlorine atoms |
Mass Spectrometry | Molecular ion peak with characteristic chlorine isotope pattern |
IR Spectroscopy | Absorption bands for carboxylic acid (1700-1725 cm⁻¹), amide (1640-1690 cm⁻¹), and aromatic rings (1450-1600 cm⁻¹) |
Synthesis Methods
General Approaches for Cbz-Protected Amino Acids
The synthesis of Cbz-protected amino acids typically involves the reaction of the free amino acid with benzyl chloroformate under basic conditions. For D-phenylalanine derivatives, the starting material is the D-enantiomer of phenylalanine, which can be obtained through various methods including resolution of racemic mixtures or enzymatic approaches .
A general synthetic route for Cbz-protection follows this scheme:
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D-Phenylalanine is dissolved in an aqueous basic solution (typically NaOH or Na₂CO₃)
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Benzyl chloroformate is added dropwise at controlled temperature (0-5°C)
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The reaction mixture is stirred for several hours while maintaining basic pH
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After completion, the mixture is acidified to precipitate the Cbz-protected amino acid
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The product is isolated by filtration, washed, and recrystallized
Applications in Peptide Chemistry
Role as Building Block in Peptide Synthesis
Cbz-2,3-Dichloro-D-Phenylalanine serves as a valuable building block in the synthesis of modified peptides and peptidomimetics. The D-configuration introduces a conformation constraint in peptide structures, often leading to increased metabolic stability and altered bioactivity.
The Cbz protecting group is compatible with many peptide synthesis strategies, particularly those employing Boc chemistry for other amino acid components. It can be selectively removed under mild hydrogenolysis conditions without affecting the chlorine substituents or other functional groups .
Structure-Activity Relationship Studies
The incorporation of 2,3-dichloro-D-phenylalanine into peptides can significantly alter their pharmacological properties:
Property | Potential Effect |
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Lipophilicity | Increased, improving membrane permeability |
Metabolic Stability | Enhanced resistance to proteolytic degradation due to D-configuration and halogen substitution |
Receptor Binding | Modified interactions with target receptors through halogen bonding and steric effects |
Conformation | Restricted rotation around the Cα-Cβ bond, influencing peptide secondary structure |
Pharmaceutical Applications
The unique properties of 2,3-dichloro-D-phenylalanine make it valuable in the development of:
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Enzyme inhibitors, where the halogenated aromatic ring can occupy hydrophobic pockets in the active site
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Peptidomimetics with improved pharmacokinetic properties
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Peptide-based imaging agents, where the halogen substituents can serve as sites for further functionalization
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Peptide therapeutics with enhanced stability against proteolytic degradation
Analytical Methods for Characterization
Chromatographic Analysis
High-performance liquid chromatography (HPLC) represents the primary method for analysis and quality control of Cbz-2,3-Dichloro-D-Phenylalanine. Typical conditions might include:
Parameter | Typical Conditions |
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Column | C18 reverse phase (150-250 mm × 4.6 mm, 5 μm) |
Mobile Phase | Gradient of acetonitrile/water with 0.1% trifluoroacetic acid |
Detection | UV at 210-220 nm and 254-280 nm |
Flow Rate | 1.0 mL/min |
Sample Preparation | Dissolution in methanol or acetonitrile |
Chiral HPLC analysis would be essential to verify the enantiomeric purity, using chiral stationary phases such as Chiralpak AD or Chiralcel OD.
Spectroscopic Characterization
Comprehensive characterization would typically employ multiple spectroscopic techniques:
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NMR spectroscopy (¹H, ¹³C, and 2D experiments) to confirm structure and purity
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Mass spectrometry to verify molecular weight and fragmentation pattern
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IR spectroscopy to identify functional groups
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Optical rotation measurements to confirm the D-configuration
X-ray Crystallography
For definitive structural characterization, single-crystal X-ray diffraction analysis would provide unambiguous confirmation of:
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Absolute stereochemistry at the α-carbon
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Positions of chlorine substituents
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Conformation in the solid state
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Intermolecular interactions in the crystal lattice
Chemical Reactivity
Reactivity of the Carboxylic Acid Group
The carboxylic acid function in Cbz-2,3-Dichloro-D-Phenylalanine can participate in various reactions relevant to peptide synthesis:
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Activation for peptide coupling using reagents such as HBTU, HATU, DCC, or related coupling agents
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Esterification to produce protected derivatives
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Conversion to other functional groups (amides, esters, thioesters) through standard transformations
Reactivity of the Cbz Protecting Group
The Cbz group serves as a temporary protection for the amino function and can be removed under various conditions:
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Catalytic hydrogenation (H₂, Pd/C), which proceeds under mild conditions but may affect the chlorine substituents
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Acidolysis with HBr/acetic acid
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Treatment with strong nucleophiles such as sodium in liquid ammonia
The choice of deprotection method would depend on the presence of other functional groups and the specific requirements of the synthetic scheme.
Behavior in Peptide Coupling Reactions
In peptide synthesis, Cbz-2,3-Dichloro-D-Phenylalanine can be incorporated using standard coupling protocols, though some adjustments might be necessary due to potential steric hindrance from the chlorinated aromatic ring:
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Preactivation with coupling reagents might require extended reaction times
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Higher equivalents of coupling reagents might be needed for efficient reaction
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The use of additives like HOBt or HOAt could enhance reactivity and suppress racemization
Biological Significance
Pharmacological Properties
The halogenated D-phenylalanine residue can impart several beneficial properties to peptides and peptidomimetics:
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Enhanced metabolic stability due to resistance to enzymatic degradation
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Increased lipophilicity, potentially improving membrane permeability
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Altered binding affinity to target receptors through halogen bonding interactions
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Modified conformational preferences that can affect bioactivity
Applications in Medicinal Chemistry
The unique properties of 2,3-dichloro-D-phenylalanine make it valuable in the development of:
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Enzyme inhibitors, particularly targeting proteases and peptidases
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Receptor ligands with improved selectivity profiles
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Peptide-based drugs with enhanced pharmacokinetic properties
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Peptidomimetics that serve as scaffolds for drug discovery
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